4-bromo-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide
Description
The compound 4-bromo-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide (CAS: 877648-17-4) is a sulfonamide derivative with a molecular formula of C₂₂H₂₄BrN₃O₃S and a molecular weight of 490.41 g/mol . Its structure features a brominated benzene sulfonamide core linked via an ethyl bridge to a furan-2-yl group and a 4-phenylpiperazine moiety.
Properties
IUPAC Name |
4-bromo-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O3S/c23-18-8-10-20(11-9-18)30(27,28)24-17-21(22-7-4-16-29-22)26-14-12-25(13-15-26)19-5-2-1-3-6-19/h1-11,16,21,24H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXQOLVADYXGQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative. This can be achieved by reacting 1-bromo-4-phenylpiperazine with 2-furan-2-yl-ethylamine under appropriate conditions.
Sulfonamide Formation: The next step involves the introduction of the sulfonamide group. This is typically done by reacting the piperazine derivative with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
4-bromo-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its piperazine moiety.
Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.
Chemical Biology: The compound is used as a tool to probe the function of specific proteins or enzymes in cells.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonamide group can also interact with various proteins, affecting their function.
Comparison with Similar Compounds
Fluorinated Piperazine Derivatives
Compound : 4-Bromo-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide (CAS: 877648-56-1)
Dihydrobenzodioxine-Sulfonamide Analog
Compound : N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS: 877648-40-3)
- Key Differences: The bromobenzene sulfonamide is replaced with a 2,3-dihydro-1,4-benzodioxine sulfonamide. The benzodioxine ring introduces two ether oxygen atoms, enhancing solubility in polar solvents compared to the brominated aromatic core .
Pyrimidine-Thioether Sulfonamide
Compound : N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide
- Key Differences :
- The furan and piperazine groups are absent; instead, a pyrimidine-thioether and piperidine moiety are present.
- The pyrimidine ring enables π-π stacking interactions , while the thioether linkage may improve metabolic stability compared to the ethyl bridge in the parent compound .
- The 4-methoxyphenyl group adds electron-donating properties, altering electronic distribution.
Thiazole-Based Sulfonamide
Compound : 4-Bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide
- Molecular Formula : C₁₇H₁₄BrFN₂O₂S₂
- Molecular Weight : 441.34 g/mol .
- Key Differences :
- The furan and piperazine are replaced with a thiazole ring and 3-fluorophenyl group.
- Thiazole’s aromaticity and sulfur atom may enhance interactions with metal ions or cysteine residues in enzymes.
- Reduced molecular weight (~49 g/mol less) suggests lower steric hindrance.
Structural and Functional Analysis
Electronic and Steric Effects
Hydrogen Bonding and Solubility
- The parent compound’s sulfonamide group acts as a hydrogen bond donor/acceptor, critical for crystal packing and target interactions .
- Dihydrobenzodioxine (CAS 877648-40-3) increases solubility in polar solvents via ether oxygens, whereas the brominated benzene core in the parent compound may reduce aqueous solubility .
Biological Activity
4-bromo-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a furan ring, a piperazine moiety, and a sulfonamide group, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 442.4 g/mol. Its structure can be described as follows:
| Property | Value |
|---|---|
| IUPAC Name | 4-bromo-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide |
| Molecular Formula | C22H24BrN3O3S |
| Molecular Weight | 442.4 g/mol |
| CAS Number | 877648-17-4 |
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The piperazine moiety is particularly significant as it can modulate the activity of neurotransmitter receptors, potentially influencing neurological pathways. The sulfonamide group also plays a crucial role in its interaction with proteins, affecting their functions.
Antibacterial Activity
Sulfonamides are widely recognized for their antibacterial properties, primarily through the inhibition of folic acid synthesis in bacteria. Preliminary studies suggest that this compound may exhibit similar antibacterial effects, making it a candidate for further evaluation in antimicrobial therapy.
Anti-inflammatory and Anticancer Properties
Recent investigations indicate that this compound may also possess anti-inflammatory and anticancer activities. The presence of the furan ring and piperazine structure may contribute to these effects by modulating inflammatory pathways and inhibiting cancer cell proliferation .
Research Findings and Case Studies
Several studies have explored the biological activity of compounds similar to this compound, providing insights into its potential applications.
Table: Comparison of Biological Activities
Q & A
Q. What are the critical steps in synthesizing 4-bromo-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide, and how can yield/purity be optimized?
The synthesis involves sequential coupling of the sulfonamide core with bromophenyl, furan, and piperazine moieties. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt under inert conditions to minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Purity >95% is achievable with repeated crystallization .
- Reaction monitoring : TLC or HPLC at each step ensures intermediate integrity. For example, monitor the disappearance of starting materials at λ = 254 nm .
Q. How can structural characterization be systematically performed for this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent integration (e.g., bromophenyl protons at δ 7.3–7.5 ppm, furan protons at δ 6.2–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 544.08 for C₂₃H₂₃BrN₃O₃S) .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Q. What preliminary assays are recommended to assess biological activity?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 0.1–100 µM .
- Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) due to the piperazine moiety’s affinity for CNS targets .
- Solubility screening : Measure logP via shake-flask method (anticipated logP ~3.5 due to bromine and sulfonamide groups) .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine substitution, piperazine ring variation) influence pharmacological activity?
- Bromine vs. chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions but may reduce solubility. Compare IC₅₀ values in receptor-binding assays .
- Piperazine substituents : Replace 4-phenylpiperazine with 4-benzylpiperazine to study steric effects on receptor selectivity. For example, benzyl groups may increase affinity for σ receptors .
- Furan ring replacement : Substitute furan with thiophene to evaluate electronic effects on metabolic stability (CYP450 oxidation susceptibility) .
Q. How can contradictory data on biological activity across studies be resolved?
- Purity validation : Re-test compounds using HPLC-MS to rule out impurities (e.g., residual starting materials) as confounding factors .
- Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration variations .
- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites that may explain differential in vivo vs. in vitro results .
Q. What advanced techniques are suitable for studying receptor-ligand interactions?
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase IX) to map binding pockets. The sulfonamide group often coordinates with zinc ions in active sites .
- Molecular dynamics simulations : Simulate binding stability (e.g., RMSD <2 Å over 100 ns trajectories) to compare with structural analogs .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to calculate affinity (KD) for receptors like 5-HT₁A .
Q. What strategies improve metabolic stability without compromising activity?
- Bioisosteric replacement : Substitute labile furan with pyrazole (e.g., reduces CYP2D6-mediated oxidation) .
- Prodrug design : Mask sulfonamide as a methyl ester to enhance bioavailability; hydrolyze in vivo to active form .
- Deuterium incorporation : Replace hydrogen with deuterium at metabolically vulnerable positions (e.g., α to sulfonamide) to slow degradation .
Methodological Resources
- Synthetic protocols : Optimized procedures from and .
- Analytical workflows : NMR/MS parameters from and .
- Biological assays : Dose-response frameworks from and .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
